[2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide
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Overview
Description
The compound [2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide is a complex heterocyclic molecule. It features a unique structure that combines multiple rings and functional groups, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide involves multiple steps, each requiring specific reaction conditions. The process typically begins with the formation of the core pyridino[1,2-a]pyridino[2,3-d]pyrimidine structure, followed by the introduction of the morpholin-4-ylpropyl and 4-methylphenylmethyl groups. Key reagents and catalysts are used to facilitate these reactions, ensuring high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions and continuous flow processes. This ensures consistent quality and efficiency, making the compound available for various applications in research and development.
Chemical Reactions Analysis
Types of Reactions
[2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the imino and oxo groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the morpholin-4-ylpropyl and 4-methylphenylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different properties and applications, expanding the utility of the compound in research.
Scientific Research Applications
[2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of [2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with imino, morpholinyl, and pyridino groups. Examples include:
- [2-imino-1-(3-morpholin-4-ylpropyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)]-N-[(4-methylphenyl)methyl]carboxamide
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring structures. This unique arrangement gives the compound distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C27H30N6O3 |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
6-imino-N-[(4-methylphenyl)methyl]-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H30N6O3/c1-19-6-8-20(9-7-19)18-29-26(34)21-17-22-25(30-23-5-2-3-11-32(23)27(22)35)33(24(21)28)12-4-10-31-13-15-36-16-14-31/h2-3,5-9,11,17,28H,4,10,12-16,18H2,1H3,(H,29,34) |
InChI Key |
DGNYYJQNUMWKDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CCCN5CCOCC5 |
Origin of Product |
United States |
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